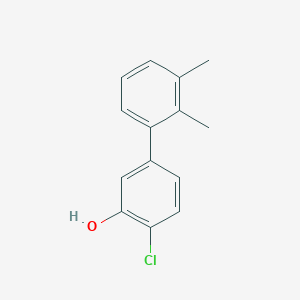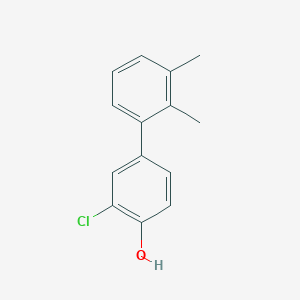
2-Chloro-5-(4-ethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-ethylphenyl)phenol, 95% (2C5E95) is a commonly used reagent in organic synthesis and is used in a variety of scientific research applications. It is a colorless, water-soluble, and crystalline solid with a molecular weight of 222.6 g/mol. This compound is also known as 4-ethyl-2-chlorophenol, 4-ethyl-2-chloro-1-hydroxybenzene, and 4-ethyl-2-chloro-m-cresol.
Mecanismo De Acción
The mechanism of action of 2C5E95 is not well understood, but it is thought to act as an electron-withdrawing group, which can affect the reactivity of the substrate molecule. Additionally, 2C5E95 is believed to be involved in the formation of intermediates in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
2C5E95 has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 2C5E95 has been found to be an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2C5E95 has a number of advantages when used in lab experiments, including its low cost, its solubility in a variety of solvents, and its stability in aqueous solutions. Additionally, 2C5E95 has been found to be non-toxic and non-carcinogenic, making it a safe reagent for use in lab experiments. However, 2C5E95 has been found to be sensitive to light and air, so it must be stored in a dark, airtight container.
Direcciones Futuras
Future research on 2C5E95 could explore its potential applications in drug development and its potential as a therapeutic agent. Additionally, further research could explore the effects of 2C5E95 on the structure and function of proteins, as well as its potential use as a catalyst in organic synthesis. Additionally, further research could explore the effects of 2C5E95 on cellular processes, such as cell proliferation and apoptosis. Finally, further research could explore the potential of 2C5E95 to act as an inhibitor of enzymes, such as COX-2 and 5-LOX.
Métodos De Síntesis
2C5E95 can be synthesized by a variety of methods, including direct chlorination of 4-ethylphenol, Friedel-Crafts alkylation of phenol with 4-ethylbromide, and hydrolysis of 4-ethyl-2-chloro-1-hydroxybenzene-sulfonate.
Aplicaciones Científicas De Investigación
2C5E95 has a wide range of applications in scientific research, including in the production of polymers, inorganic materials, and pharmaceuticals. It is also used in the synthesis of dyes, in the preparation of catalysts, and as a reagent in organic synthesis. Additionally, 2C5E95 has been used in the synthesis of a variety of heterocyclic compounds and has been used to study the effects of various compounds on the structure of proteins.
Propiedades
IUPAC Name |
2-chloro-5-(4-ethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14(16)9-12/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLYGYAIUHMDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685866 |
Source


|
| Record name | 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-ethylphenyl)phenol | |
CAS RN |
1089301-23-4 |
Source


|
| Record name | 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














